

The Journey of Dapivirine: From Discovery to a Novel HIV Prevention Tool

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A Technical Guide on the Development of a Non-Nucleoside Reverse Transcriptase Inhibitor for HIV Prophylaxis

This in-depth technical guide chronicles the discovery and development of **Dapivirine**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), from its initial identification to its formulation into a long-acting vaginal ring for the prevention of HIV-1 infection in women. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key milestones, experimental data, and methodologies that have underpinned the **Dapivirine** development pipeline.

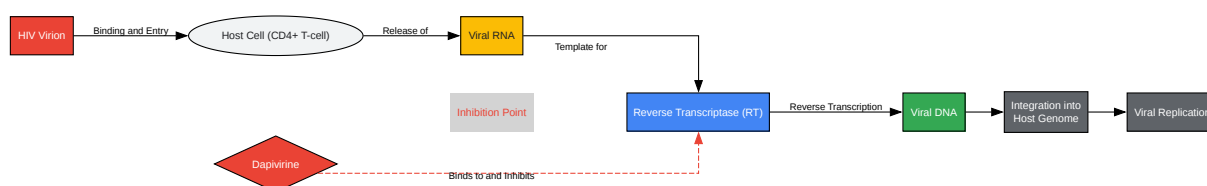
Discovery and Initial Development

Dapivirine (formerly TMC120) was developed by Janssen Therapeutics (formerly Tibotec Therapeutics) as a diarylpyrimidine (DAPY) NNRTI.[1] Recognizing the urgent need for female-controlled HIV prevention methods, the International Partnership for Microbicides (IPM) acquired a royalty-free license in 2004 to develop **Dapivirine** as a topical microbicide for women in developing countries.[2] This partnership marked a pivotal moment, shifting the focus of **Dapivirine**'s development from a therapeutic agent to a prophylactic one. IPM has since obtained exclusive worldwide rights to **Dapivirine** in 2014.[1]

The initial development focused on identifying a suitable delivery method that would ensure sustained local drug concentration in the female genital tract while minimizing systemic absorption.[3] Various formulations, including gels, were explored, but the vaginal ring emerged as the most promising platform for long-acting, user-controlled delivery.[3]

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleoside triphosphates for incorporation into the growing DNA chain, NNRTIs bind to an allosteric hydrophobic pocket near the active site of the RT enzyme.[5][6] This binding induces a conformational change in the enzyme, disrupting its catalytic site and ultimately blocking the conversion of viral RNA into DNA.[6] This targeted mechanism effectively halts the viral replication cycle at an early stage.



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Figure 1: Mechanism of Action of **Dapivirine** in HIV-1 Replication.

Key Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol provides a general framework for determining the in vitro inhibitory activity of **Dapivirine** against HIV-1 RT. Commercial colorimetric RT assay kits are often employed for this purpose.

Objective: To quantify the 50% inhibitory concentration (IC50) of **Dapivirine** against HIV-1 reverse transcriptase activity.

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- **Dapivirine** stock solution (in DMSO)
- Reaction Buffer (containing template/primer, dNTPs, and labeled nucleotides e.g., DIG-dUTP and Biotin-dUTP)
- Lysis Buffer
- Streptavidin-coated microtiter plate
- Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
- ABTS substrate solution
- Stop Solution (e.g., sulfuric acid)
- Microplate reader

Procedure:

- Preparation of Reagents: Prepare serial dilutions of **Dapivirine** in reaction buffer. A known NNRTI, such as Nevirapine, should be used as a positive control. A no-drug control (DMSO vehicle) is also required.
- RT Reaction: In a reaction tube, mix the diluted **Dapivirine** or control with the reaction buffer containing the template/primer (e.g., poly(A) x oligo(dT)15) and dNTPs (including labeled dUTPs).
- Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each reaction tube to initiate the reverse transcription process.

- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the synthesis of the labeled DNA.
- Capture of Synthesized DNA: Transfer the reaction products to a streptavidin-coated microtiter plate. The biotin-labeled DNA will bind to the streptavidin.
- Washing: Wash the plate to remove unincorporated nucleotides and other reaction components.
- Detection: Add the Anti-DIG-POD antibody to the wells. The antibody will bind to the digoxigenin-labeled DNA.
- Substrate Addition: After another washing step, add the ABTS substrate. The peroxidase enzyme on the antibody will catalyze a color change.
- Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the amount of synthesized DNA. Calculate the percentage of RT inhibition for each **Dapivirine** concentration relative to the no-drug control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the **Dapivirine** concentration and fitting the data to a dose-response curve.

TZM-bl Cell-Based HIV-1 Neutralization/Inhibition Assay

This assay is used to determine the in vitro antiviral activity of **Dapivirine** in a cell-based model. TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains integrated reporter genes for firefly luciferase and β -galactosidase under the control of the HIV-1 LTR.

Objective: To determine the 50% effective concentration (EC₅₀) of **Dapivirine** required to inhibit HIV-1 infection of TZM-bl cells.

Materials:

- TZM-bl cells
- HIV-1 viral stock (e.g., Env-pseudotyped virus)

- **Dapivirine** stock solution (in DMSO)
- Cell culture medium (e.g., DMEM with 10% FBS)
- DEAE-Dextran
- Luciferase substrate (e.g., Bright-Glo™)
- Luminometer

Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.
- Compound Dilution: Prepare serial dilutions of **Dapivirine** in cell culture medium.
- Virus Preparation: Dilute the HIV-1 viral stock to a predetermined titer in cell culture medium containing DEAE-Dextran (to enhance infectivity).
- Incubation with Virus: Add the diluted **Dapivirine** to the wells containing the TZM-bl cells, followed by the addition of the diluted virus. A no-drug virus control and a no-virus cell control are included.
- Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
- Lysis and Luciferase Measurement: After incubation, remove the culture medium and lyse the cells. Add the luciferase substrate to each well.
- Luminometry: Measure the luminescence in each well using a luminometer. The relative light units (RLU) are proportional to the level of viral infection.
- Data Analysis: Calculate the percentage of inhibition of viral infection for each **Dapivirine** concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the **Dapivirine** concentration and fitting the data to a dose-response curve.^{[7][8]}

Clinical Development and Efficacy

The clinical development of the **Dapivirine** vaginal ring has progressed through a series of Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy.



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Figure 2: Dapivirine Vaginal Ring Clinical Development Workflow.

Landmark Phase III Trials: ASPIRE and The Ring Study

Two pivotal Phase III, multi-center, randomized, double-blind, placebo-controlled trials, ASPIRE (MTN-020) and The Ring Study (IPM 027), were conducted in parallel to assess the efficacy and safety of the monthly **Dapivirine** vaginal ring.[9][10]

ASPIRE (A Study to Prevent Infection with a Ring for Extended Use):

- Sponsor: Microbicide Trials Network (MTN), funded by the U.S. National Institutes of Health (NIH).[9]
- Participants: 2,629 HIV-negative women aged 18-45 in Malawi, South Africa, Uganda, and Zimbabwe.[9]
- Design: Participants were randomized 1:1 to receive either a vaginal ring containing 25 mg of **Dapivirine** or a placebo ring, replaced monthly for at least one year.[9][11]
- Primary Efficacy Endpoint: HIV-1 seroconversion.[12]
- Primary Safety Endpoint: Occurrence of Grade 2 or higher adverse events judged to be related to the investigational product, and all Grade 3 or 4 adverse events and serious adverse events.[12]

The Ring Study (IPM 027):

- Sponsor: International Partnership for Microbicides (IPM).[9]

- Participants: 1,959 HIV-negative women aged 18-45 in South Africa and Uganda.
- Design: Similar to ASPIRE, with participants randomized to receive either the **Dapivirine** or a placebo ring.[\[9\]](#)

Table 1: Efficacy Results of Phase III **Dapivirine** Ring Trials

Study	Overall HIV-1 Risk Reduction (Intent-to-Treat)	HIV-1 Risk Reduction in Women >21 years
ASPIRE (MTN-020)	27% (95% CI: 1-46; p=0.046)	56% (95% CI: 31-71; p<0.001)
The Ring Study (IPM 027)	31% (95% CI: 0.9-51.5, p=0.040) [1]	37% [9]

The lower efficacy observed in younger women (18-21 years) was correlated with lower adherence to ring use.[\[9\]](#)

Open-Label Extension Studies: HOPE and DREAM

Following the promising results of the Phase III trials, two open-label extension (OLE) studies, HOPE (HIV Open-label Prevention Extension) (MTN-025) and DREAM (IPM 032), were conducted. These studies offered the active **Dapivirine** ring to former participants of the Phase III trials to gather more data on safety, adherence, and real-world effectiveness.

HOPE (MTN-025) Study:

- Design: An open-label extension trial for former ASPIRE participants.
- Objective: To assess the continued safety of and adherence to the **Dapivirine** ring.[\[5\]](#)
- Adherence Measurement: Adherence was monitored through self-reporting and objective measures, including residual **Dapivirine** levels in used rings and **Dapivirine** plasma concentrations.[\[12\]](#)

The OLE studies showed higher adherence and suggested greater effectiveness based on modeling data.

Pharmacokinetics of the Dapivirine Vaginal Ring

The **Dapivirine** vaginal ring is designed to deliver a sustained local concentration of the drug in the vagina while minimizing systemic exposure.

Table 2: Summary of Key Pharmacokinetic Parameters of the 25 mg **Dapivirine** Vaginal Ring

Parameter	Value/Observation	Reference
Dapivirine Content	25 mg	
Approximate Daily Release	~0.14 mg/day (delivers ~4 mg over 28 days)	-
Time to Detectable Concentrations	Within 1-4 hours after insertion in vaginal fluid and plasma	-
Vaginal Fluid Concentration	Exceeds the in vitro HIV-1 IC99 by 1000-fold within 24 hours	-
Plasma Concentration	Low (< 2 ng/mL)	-
Cervical Tissue Concentration	Highly variable (46-12,900 ng/g), but the lowest measured concentration was still 10 times the in vitro IC99	-
Metabolism	Primarily by CYP3A4/5, with contributions from CYP2B6 and CYP2C19	-
Excretion	Negligible renal clearance of orally administered Dapivirine	-

Pharmacokinetic studies have been conducted in various populations, including postmenopausal and breastfeeding women, demonstrating a favorable safety profile with low systemic drug transfer.^[5]

Safety and Tolerability

The **Dapivirine** vaginal ring has been found to be safe and well-tolerated in numerous clinical trials.[10] The majority of adverse events reported were mild to moderate in severity and not considered to be related to the product. There was no statistically significant difference in the incidence of adverse events between the **Dapivirine** and placebo groups in the Phase III trials.
[9]

Resistance

A key consideration for any antiretroviral-based prevention strategy is the potential for the development of drug resistance in individuals who become infected despite using the product. In vitro studies have shown that suboptimal concentrations of **Dapivirine** can lead to the emergence of common NNRTI resistance mutations. However, in the ASPIRE and The Ring Study, there was no significant difference in the frequency of NNRTI resistance mutations between the **Dapivirine** and placebo arms among women who seroconverted, suggesting that the resistance was likely transmitted rather than selected by the ring.

Conclusion and Future Directions

The development of the **Dapivirine** vaginal ring represents a significant advancement in HIV prevention, offering women a discreet, long-acting, and self-administered option. The journey from its initial discovery as an NNRTI to its successful formulation into an effective microbicide highlights the importance of innovative drug delivery systems and dedicated public-private partnerships. Ongoing research is focused on developing a three-month **Dapivirine** ring and combination rings that also provide contraception, further expanding the prevention choices available to women worldwide.[2]

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